1-(4-Amino-2-methylpyrimidin-5-yl)ethanone
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Overview
Description
1-(4-Amino-2-methylpyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-methylpyrimidin-5-yl)ethanone typically involves the reaction of 4-amino-2-methylpyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
4-Amino-2-methylpyrimidine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Amino-2-methylpyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone
- 1-(4-Amino-2-methylpyrimidin-5-yl)methylpyridinium
Uniqueness
1-(4-Amino-2-methylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1211540-94-1 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(4-amino-2-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)6-3-9-5(2)10-7(6)8/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
ZZYXDXXBSOWPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)C |
Origin of Product |
United States |
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